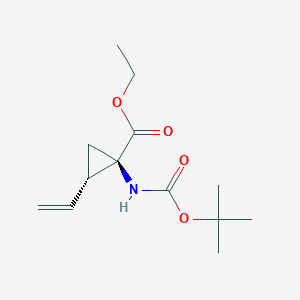![molecular formula C15H12F3N3O B1313304 1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone CAS No. 230615-70-0](/img/structure/B1313304.png)
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
This compound, also known as 2,2,2-trifluoro-1-(6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one , has a molecular weight of 307.27 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of sodium hydroxide in toluene at 37-40°C . The reaction mixture is then treated with Darco KB-B, and the resulting solution is distilled with methanol . The product is then added to a L-(+)-tartaric acid/methanol solution to form a salt .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12F3N3O/c16-15(17,18)14(22)21-6-8-3-9(7-21)11-5-13-12(4-10(8)11)19-1-2-20-13/h1-2,4-5,8-9H,3,6-7H2 . This indicates the presence of 15 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis
The compound undergoes a reaction with sodium hydroxide in toluene at 37-40°C . This reaction results in the conversion of the compound to varenicline .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 307.27 . The InChI code for this compound is 1S/C15H12F3N3O/c16-15(17,18)14(22)21-6-8-3-9(7-21)11-5-13-12(4-10(8)11)19-1-2-20-13/h1-2,4-5,8-9H,3,6-7H2 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoxaline derivatives have been explored for their corrosion inhibition properties. Experimental and computational studies on propanone derivatives of quinoxaline have demonstrated their efficacy as inhibitors of mild steel corrosion in hydrochloric acid solutions. These compounds exhibit mixed-type inhibitive action, significantly reducing the rate of anodic and cathodic corrosion reactions. The adsorption of these molecules on the mild steel surface forms a protective layer, mitigating corrosion in acidic environments (Olasunkanmi & Ebenso, 2019).
Synthetic Chemistry and Drug Design
Quinoxaline derivatives play a crucial role in synthetic chemistry, serving as building blocks for the synthesis of complex molecules with potential therapeutic applications. Their synthesis and conformational analysis have contributed significantly to the development of novel compounds with diverse biological activities. These activities include efforts to create more effective molecules through the manipulation of quinoxaline structures, highlighting the compound's versatility and importance in drug design and development (Karkhut et al., 2014).
Antimycobacterial Agents
Quinoxaline derivatives have shown promise as antimycobacterial agents. A diversity-oriented synthesis approach has led to the development of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of quinoxaline derivatives in the treatment of tuberculosis and other bacterial infections (Kantevari et al., 2011).
Luminescence and Magnetic Properties
Quinoxaline derivatives have also found applications in materials science, particularly in the development of compounds with unique luminescence and magnetic properties. Lanthanide complexes based on quinoxaline derivatives exhibit photoluminescence and slow magnetization relaxation, suggesting applications in optical materials and magnetic storage devices (Chu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c16-15(17,18)14(22)21-6-8-3-9(7-21)11-5-13-12(4-10(8)11)19-1-2-20-13/h1-2,4-5,8-9H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLHBWIAJAKYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467395 | |
| Record name | 2,2,2-Trifluoro-1-(6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone | |
CAS RN |
230615-70-0 | |
| Record name | 2,2,2-Trifluoro-1-(6,7,9,10-tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230615-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)






![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)